Fmoc-Phe-ODhbt
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Overview
Description
Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in the synthesis of peptides . It’s used to protect the amino group during peptide synthesis, allowing the formation of peptide bonds without unwanted side reactions . The Fmoc group is removed under basic conditions, which makes it compatible with many other protecting groups .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with Fmoc-Cl in the presence of a base . The Fmoc group can be selectively removed under mild basic conditions, allowing the synthesis of complex peptides .Molecular Structure Analysis
The Fmoc group consists of a fluorenyl group (a three-ring aromatic system) linked to a carbamate functionality . This structure is responsible for the protective properties of the Fmoc group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is removed through a base-catalyzed reaction, typically using piperidine . This reaction is selective for the Fmoc group, allowing other protecting groups to remain intact .Physical and Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature . They are stable under acidic conditions but react with bases to remove the Fmoc group .Mechanism of Action
Safety and Hazards
Future Directions
The use of Fmoc-protected amino acids in peptide synthesis is a well-established field, but there is always room for improvement and innovation . For example, researchers are exploring greener and more efficient methods for the synthesis and deprotection of Fmoc-protected amino acids . Additionally, Fmoc-protected peptides have been used to create self-assembling materials with potential applications in biomedicine .
Properties
CAS No. |
114119-90-3 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
0 |
Synonyms |
Fmoc-Phe-ODhbt |
Origin of Product |
United States |
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